8-Acetyl-5,6,7,8-tetrahydroquinoline
Description
Historical Context and Initial Academic Interest in Tetrahydroquinoline Derivatives
The academic journey into the world of 8-Acetyl-5,6,7,8-tetrahydroquinoline is rooted in the broader and historically significant study of its parent scaffold, the tetrahydroquinoline ring system. Tetrahydroquinolines, which are hydrogenated derivatives of quinoline (B57606), have long captured the attention of chemists. This interest stems from their prevalence in numerous biologically active natural products and pharmacologically important therapeutic agents. gfcollege.inresearchgate.net The tetrahydroquinoline framework is a common structural motif in a variety of alkaloids, some of which have demonstrated a range of biological activities. gfcollege.inproquest.com
Initial research into this class of compounds was driven by their discovery in natural sources and the desire to synthesize them and their analogs to explore their therapeutic potential. gfcollege.inresearchgate.net Over the years, tetrahydroquinoline derivatives have been investigated for a wide array of applications in medicinal chemistry. gfcollege.inproquest.com This foundational work on the broader class of tetrahydroquinolines paved the way for the synthesis and investigation of specifically substituted derivatives like this compound, as researchers sought to understand how different functional groups at various positions on the scaffold would influence its chemical properties and reactivity.
Structural Framework and Nomenclature Considerations within Heterocyclic Chemistry
This compound is a heterocyclic organic compound. Its structure is characterized by a 5,6,7,8-tetrahydroquinoline (B84679) core, which consists of a benzene (B151609) ring fused to a fully saturated six-membered nitrogen-containing ring (a piperidine (B6355638) ring). The defining feature of this specific derivative is the presence of an acetyl group (–C(O)CH₃) substituted at the 8-position of this bicyclic system.
The systematic naming of this compound follows the conventions of heterocyclic chemistry. The "5,6,7,8-tetrahydro" prefix indicates that the pyridine (B92270) part of the original quinoline structure has been fully hydrogenated. The "8-Acetyl" prefix specifies the location of the acetyl functional group. According to IUPAC nomenclature, the parent compound without the acetyl group is named 1,2,3,4-tetrahydroquinoline. wikipedia.org
Below are key identifiers and properties for this compound.
Table 1: Nomenclature and Chemical Identifiers
| Identifier | Value |
|---|---|
| Systematic Name | 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-one |
| Common Name | This compound |
| CAS Number | 1146576-61-5 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₃NO chemicalbook.comsigmaaldrich.com |
| InChI Key | YCPXJTSSSPGZOE-UHFFFAOYSA-N sigmaaldrich.comstenutz.eu |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 175.23 g/mol chemicalbook.comsigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.com |
| Density | 1.107 g/mL at 25 °C sigmaaldrich.comstenutz.eu |
| Refractive Index | n20/D 1.568 sigmaaldrich.com |
Significance within Contemporary Organic Synthesis and Chemical Space Exploration
In modern organic chemistry, this compound is recognized for its utility as a versatile building block and ligand. The functional groups present in the molecule—the secondary amine within the heterocyclic ring and the ketone of the acetyl group—provide multiple sites for further chemical modification.
A significant application of this compound is its role as a ligand in metal-catalyzed reactions. For instance, it has been effectively used in copper(I)-mediated carbon-nitrogen (C-N) coupling reactions. smolecule.com Such reactions are fundamental in synthetic organic chemistry for the construction of complex molecules, including many pharmaceuticals. The ability of the tetrahydroquinoline nitrogen to coordinate with a metal center facilitates these important transformations.
Furthermore, the compound serves as a valuable scaffold in the exploration of new chemical space. nih.gov By modifying the acetyl group or other positions on the ring system, chemists can generate libraries of novel compounds. rsc.org These new derivatives can then be studied to discover molecules with unique properties or potential applications in materials science and medicinal chemistry. The synthesis of various substituted 5,6,7,8-tetrahydroquinolines is an active area of research, with methods being developed to create these structures efficiently and with high selectivity. organic-chemistry.orgrsc.org The synthesis of enantiomerically pure 8-substituted tetrahydroquinolines, for example, highlights the ongoing efforts to create complex and specific molecular architectures from this scaffold. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXJTSSSPGZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146576-61-5 | |
| Record name | 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Acetyl 5,6,7,8 Tetrahydroquinoline
Retrosynthetic Analysis and Key Precursors for the Tetrahydroquinoline Core
A retrosynthetic analysis of 8-acetyl-5,6,7,8-tetrahydroquinoline reveals several strategic disconnections to identify plausible precursor molecules. The primary disconnection severs the bond between the acetyl group and the tetrahydroquinoline core, pointing to 5,6,7,8-tetrahydroquinoline (B84679) as the immediate and principal precursor for direct acylation strategies.
Further deconstruction of the 5,6,7,8-tetrahydroquinoline ring itself suggests two main retrosynthetic pathways:
Cyclization Approach: This strategy involves disconnecting the bonds forming the heterocyclic ring. A C-N bond and a C-C bond disconnection within the dihydropyridine ring leads back to precursors such as a substituted aniline and a C4 carbonyl compound or equivalent. For instance, a substituted aniline and an α,β-unsaturated carbonyl compound can be envisioned as precursors for aza-Diels-Alder type reactions. Alternatively, disconnection of the bond between the aromatic ring and the nitrogen, along with a bond in the cyclohexane ring, could lead to precursors like a suitably functionalized cyclohexanone and an ammonia source.
Reduction Approach: This pathway simplifies the synthesis by starting from a more readily available aromatic precursor, quinoline (B57606) . The tetrahydroquinoline core is then achieved through the reduction of the pyridine (B92270) ring of the quinoline molecule.
These approaches dictate the selection of key precursors, which are summarized in the table below.
| Retrosynthetic Strategy | Key Precursors |
| Direct Acylation | 5,6,7,8-Tetrahydroquinoline |
| Cyclization | Substituted anilines, cyclohexanone derivatives, α,β-unsaturated carbonyl compounds |
| Reduction | Quinoline |
Classical Approaches to the Tetrahydroquinoline Ring System
The synthesis of the foundational 5,6,7,8-tetrahydroquinoline ring can be achieved through various classical organic reactions, broadly categorized into cyclization and reduction strategies.
Cyclization Reactions for Ring Formation
The formation of the tetrahydroquinoline ring system from acyclic or simpler cyclic precursors is a versatile approach. These methods often involve the construction of the heterocyclic ring through intramolecular or intermolecular reactions.
One prominent method is the Combes quinoline synthesis , which can be adapted for tetrahydroquinolines by using appropriate starting materials that lead to the saturated cyclohexane ring. Another approach involves the reaction of anilines with cyclic ketones, such as cyclohexanone, in the presence of an acid catalyst to form an enamine, which then undergoes cyclization and subsequent rearrangement.
Modern variations include domino reactions, which combine multiple transformations in a single pot. For example, a domino reaction can be initiated by the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. Visible light-mediated cyclization reactions have also been developed, offering a milder alternative to traditional thermal methods.
Reduction Strategies for Aromatic Precursors
The reduction of quinoline is a direct and widely employed method for the synthesis of 5,6,7,8-tetrahydroquinoline. This transformation selectively hydrogenates the pyridine ring of the quinoline system.
Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired product.
Alternative reduction methods that avoid the use of high-pressure hydrogen gas have also been developed. These include:
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, in the presence of a transition metal catalyst like palladium.
Chemical Reduction: A variety of chemical reducing agents can selectively reduce the pyridine ring of quinoline. Notable examples include the use of iodine in the presence of a borane source like pinacolborane (HBpin), and reductions with zinc borohydride.
A comparative overview of common reduction methods is presented in the table below.
| Reduction Method | Reagents and Conditions | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, requires specialized pressure equipment. |
| Transfer Hydrogenation | Formic acid/triethylamine, Pd/C | Milder conditions, avoids high-pressure H₂. |
| Iodine-Catalyzed Reduction | I₂, HBpin | Mild reaction conditions, good functional group tolerance. semanticscholar.org |
| Zinc Borohydride Reduction | Zn(BH₄)₂ | Regioselective reduction. |
Acylation Strategies for the 8-Acetyl Moiety Introduction
The introduction of the acetyl group at the C-8 position of the 5,6,7,8-tetrahydroquinoline core is a critical step in the synthesis of the target molecule. This can be accomplished through either direct or indirect methods.
Direct Acylation Methods at the C-8 Position
Direct acylation involves the direct introduction of the acetyl group onto the 5,6,7,8-tetrahydroquinoline ring. A significant advancement in this area is the use of transition metal-catalyzed C-H activation.
Ruthenium(II)-catalyzed C-8 acylation has been reported as an effective method for the direct functionalization of tetrahydroquinolines. This reaction utilizes a ruthenium(II) catalyst to activate the C-H bond at the 8-position, followed by reaction with a suitable acyl source, such as a carboxylic acid. This method is advantageous due to its high regioselectivity and functional group tolerance.
While classical Friedel-Crafts acylation is a cornerstone of aromatic chemistry, its application to 5,6,7,8-tetrahydroquinoline for selective C-8 acylation can be challenging due to the presence of the nitrogen atom, which can coordinate with the Lewis acid catalyst, and potential competition from other positions on the aromatic ring. However, under specific conditions and with appropriate choice of Lewis acid and acylating agent (e.g., acetyl chloride or acetic anhydride), this method may be viable.
Indirect Acylation through Functional Group Interconversion
Indirect methods involve the introduction of a different functional group at the C-8 position, which is then converted into the desired acetyl group. This multi-step approach offers an alternative when direct acylation is not feasible or efficient.
A plausible indirect route starts with the synthesis of 8-hydroxy-5,6,7,8-tetrahydroquinoline . This precursor can be synthesized from 5,6,7,8-tetrahydroquinoline via oxidation. The hydroxyl group can then be oxidized to a ketone, yielding 8-oxo-5,6,7,8-tetrahydroquinoline. Subsequent reaction with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), followed by oxidation of the resulting tertiary alcohol, would furnish the 8-acetyl group.
Another potential indirect pathway involves the introduction of a carboxyl group at the C-8 position to form 5,6,7,8-tetrahydroquinoline-8-carboxylic acid . This can be achieved through methods like carboxylation of an organometallic intermediate derived from 8-bromo-5,6,7,8-tetrahydroquinoline. The carboxylic acid can then be converted to the corresponding acid chloride or ester, which can be reacted with an organocadmium or organocuprate reagent to yield the 8-acetyl derivative.
A summary of a potential indirect synthetic route is outlined below:
| Step | Reaction | Intermediate/Product |
| 1 | Oxidation of 5,6,7,8-tetrahydroquinoline | 8-Hydroxy-5,6,7,8-tetrahydroquinoline |
| 2 | Oxidation of the alcohol | 8-Oxo-5,6,7,8-tetrahydroquinoline |
| 3 | Grignard reaction with CH₃MgBr | 8-Hydroxy-8-methyl-5,6,7,8-tetrahydroquinoline |
| 4 | Oxidation of the tertiary alcohol | This compound |
Modern and Advanced Synthetic Techniques
Recent advancements in organic synthesis have provided a diverse toolkit for the construction of complex heterocyclic scaffolds like this compound. These methods prioritize efficiency, selectivity, and sustainability.
The development of enantiomerically pure chiral compounds is a significant goal in modern organic synthesis, particularly for pharmaceutical applications. The asymmetric synthesis of this compound can be envisioned through the catalytic asymmetric hydrogenation of a suitable quinoline precursor or the resolution of a racemic intermediate.
A prominent strategy involves the asymmetric hydrogenation of quinolines, which has been extensively studied for the synthesis of various chiral tetrahydroquinolines. mdpi.com Iridium and Rhodium-based catalysts, featuring chiral ligands, have proven effective in this transformation. mdpi.com For instance, chiral diamine ligands based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used in metal complexes for the asymmetric transfer hydrogenation of related N-heterocycles. mdpi.com
One potential pathway to enantiopure this compound could involve the enzymatic kinetic resolution of a precursor like (±)-5,6,7,8-tetrahydroquinolin-8-ol. Lipases, such as that from Candida antarctica, can selectively acylate one enantiomer, allowing for the separation of the enantiomerically enriched alcohol and acetate. mdpi.com The resolved (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol could then be oxidized to the corresponding ketone and subsequently acetylated to yield the desired enantiopure product.
A study by Rimoldi and co-workers demonstrated the use of rhodium catalysts with chiral diamine ligands for the asymmetric transfer hydrogenation of dihydroisoquinolines, achieving moderate to good enantioselectivities. mdpi.commdpi.com The addition of a Lewis acid, such as La(OTf)₃, was found to enhance the reaction's reactivity while maintaining stereoselectivity. mdpi.com Similar catalytic systems could be adapted for the asymmetric reduction of a quinoline precursor to a chiral 8-substituted tetrahydroquinoline intermediate.
Table 1: Examples of Catalysts and Conditions in Asymmetric Synthesis of Tetrahydroquinoline Derivatives
| Catalyst System | Substrate Type | Hydrogen Source | Key Conditions | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Rhodium complex with chiral diamine ligand (CAMPY) | Dihydroisoquinolines | HCOOH/Et₃N | Aqueous media, La(OTf)₃ additive | up to 69% | mdpi.com |
| Iridium catalyst | Quinoxalines | H₂ | Toluene/dioxane or EtOH | up to 98% (R) or 93% (S) | nih.gov |
To enhance reaction rates, improve yields, and simplify experimental procedures, microwave-assisted synthesis and one-pot reactions have emerged as powerful tools in organic chemistry. These techniques are particularly valuable for the synthesis of heterocyclic compounds.
Microwave irradiation can significantly accelerate reactions that are often slow under conventional heating. nih.gov An efficient microwave-assisted, one-pot synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported, involving the reaction of cyclohexanone and arylidene malononitriles in the presence of sodium in an alcohol solvent. researchgate.net This approach highlights the potential of microwave heating to rapidly construct the tetrahydroquinoline core.
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. researchgate.net A one-pot approach for synthesizing substituted 5,6,7,8-tetrahydroquinolines has been developed via a four-component tandem reaction, showcasing the feasibility of constructing the core structure in a single step. researchgate.net Another one-pot method involves the condensation of aldehydes, 2-naphthol, and 2-aminobenzothiazole under solvent-free conditions. researchgate.net For the synthesis of this compound, a plausible one-pot strategy could involve the formation of the tetrahydroquinoline ring followed by an in-situ acylation step. For example, a reaction could be devised where 5,6,7,8-tetrahydroquinoline is first formed and then directly acetylated at the 8-position using a suitable acetylating agent under optimized conditions.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Tetrahydroquinoline Derivatives
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Microwave-assisted | 4-7 min | 89-95% | researchgate.net |
| Synthesis of various quinolines | Conventional | Several hours | Lower yields | nih.gov |
| Synthesis of quinoline-fused 1,4-benzodiazepines | Microwave-assisted | Not specified | 92-97% | nih.gov |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on using environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of water as a solvent or co-solvent in catalytic reactions is a key aspect of green chemistry. Asymmetric transfer hydrogenation reactions for synthesizing chiral tetrahydroquinoline derivatives have been successfully performed in aqueous media. mdpi.com Furthermore, the development of catalyst-free methods, such as the microwave-assisted Friedländer synthesis of 8-hydroxyquinolines, reduces reliance on potentially toxic and expensive metal catalysts. nih.gov
Another sustainable approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, a palladium-on-carbon (Pd/C) catalyst is employed in the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline, and this catalyst can be recovered by filtration and reused. google.com The use of organocatalysts, which are metal-free small organic molecules, also represents a greener alternative to traditional metal-based catalysts. nih.gov
Solvent-free reactions, or reactions conducted in green solvents like polyethylene glycol (PEG), further enhance the environmental profile of a synthesis. A one-pot, three-component condensation for the synthesis of tetrahydroquinoline derivatives has been reported using bleaching earth clay as a recyclable and green catalyst in PEG-400. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis. Key parameters that are typically optimized include temperature, pressure, reaction time, and the nature and loading of the catalyst and reagents.
In the synthesis of 5,6,7,8-tetrahydroquinoline via the catalytic hydrogenation of quinoline, a detailed optimization of reaction conditions has been reported. google.com The process involves a catalytic hydrogenation step followed by an isomerization reaction.
Key Optimization Parameters:
Temperature: The catalytic hydrogenation is typically performed at temperatures ranging from 20°C to 110°C, with an optimal range of 60°C to 70°C. The subsequent isomerization reaction is carried out at a higher temperature, between 140°C and 300°C, with 160°C to 170°C being preferential. google.com
Pressure: The hydrogenation reaction is conducted under hydrogen pressure, typically between 8 to 12 atmospheres. google.com
Catalyst: A palladium-based catalyst is used, and the mass ratio of the starting quinoline to the catalyst is optimized to be between 1:0.02 and 1:0.05 for the best results. google.com
Reaction Time: The isomerization step is typically run for 1 to 4 hours, with 2 hours being the optimal duration. google.com
By carefully controlling these parameters, the yield of 5,6,7,8-tetrahydroquinoline can be significantly improved, with reported yields as high as 78.2%. google.com A similar systematic approach to optimization would be necessary for any synthetic route to this compound to maximize its yield and purity. This would involve screening different solvents, bases (if applicable), acetylating agents, and reaction temperatures and times for the final acylation step.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5,6,7,8-Tetrahydroquinoline |
| 8-amino-5,6,7,8-tetrahydroquinoline |
| (±)-5,6,7,8-tetrahydroquinolin-8-ol |
| (R)-5,6,7,8-tetrahydroquinolin-8-ol |
| (S)-5,6,7,8-tetrahydroquinolin-8-ol |
| 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles |
| 8-hydroxyquinolines |
| Acetonitrile (B52724) |
| Acetic anhydride |
| Acetyl chloride |
| 2-aminobenzothiazole |
| 2-Amino-3-hydroxybenzaldehyde |
| Ampicillin |
| Anilines |
| Arylidene malononitriles |
| Benzoyl chlorides |
| Bleaching earth clay |
| Bromine |
| (±)camphor-10-sulfonic acid |
| Carbon disulfide |
| Chloramphenicol |
| 5-chloro-8-hydroxyquinoline |
| 2-chloro,6,7,8-substituted quinoline-3-carbaldehydes |
| Ciprofloxacin |
| Cyclohexanone |
| Dihydroisoquinolines |
| Dimethylformamide |
| Ethanol |
| Ethyl cyanoacetate |
| Formaldehyde |
| Formamide |
| Formic acid |
| Griseofulvin |
| Hantzsch ester |
| Hydrogen |
| Isopropanol |
| Isothiocyanate |
| La(OTf)₃ |
| Malononitrile |
| 2-naphthol |
| n-butyllithium |
| Paraformaldehyde |
| Palladium-on-carbon (Pd/C) |
| Phenyl isothiocyanate |
| Phenylisocyanate |
| Phosphoryl chloride |
| Polyethylene glycol (PEG) |
| Quinoline |
| Quinoxalines |
| Rhodium |
| Sodium |
| Sodium borohydride |
| Sulfuric acid |
| Tetrahydrofuran |
| Thiourea |
| Toluene |
| Triethylamine |
| Urea |
| Vinyl acetate |
| Water |
Theoretical and Computational Chemistry of 8 Acetyl 5,6,7,8 Tetrahydroquinoline
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 8-acetyl-5,6,7,8-tetrahydroquinoline are governed by the interplay between the aromatic pyridine (B92270) ring and the saturated piperidine (B6355638) ring, further influenced by the acetyl substituent.
Density Functional Theory (DFT) is a powerful computational method to investigate the ground state properties of molecules. For a molecule like this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G**, would provide valuable insights into its geometry, electronic distribution, and thermodynamic stability. nih.gov
DFT calculations on related quinoline (B57606) derivatives have been successfully used to optimize molecular geometries and calculate various electronic properties. nih.gov For this compound, these calculations would likely reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The presence of the electron-withdrawing acetyl group at the 8-position is expected to influence the electron density distribution across the entire molecule.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: The following data is hypothetical and based on typical results from DFT calculations on similar molecules for illustrative purposes.)
| Property | Predicted Value |
| Total Energy | (Illustrative value) |
| Dipole Moment | (Illustrative value) |
| HOMO Energy | (Illustrative value) |
| LUMO Energy | (Illustrative value) |
| HOMO-LUMO Gap | (Illustrative value) |
This interactive table is a representation of data that would be generated from DFT calculations.
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the distribution of electrons in various molecular orbitals. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and electronic transition properties.
The HOMO is expected to be localized primarily on the electron-rich aromatic pyridine ring, while the LUMO may have significant contributions from the acetyl group due to its electron-withdrawing nature. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
The electron density distribution, which can be visualized through molecular electrostatic potential (MESP) maps, would likely show a region of high electron density around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, making these sites susceptible to electrophilic attack. Conversely, regions of lower electron density would be prone to nucleophilic attack.
Conformational Analysis and Energetics
The flexibility of the saturated tetrahydropyridine (B1245486) ring in this compound gives rise to multiple possible conformations.
The tetrahydropyridine ring in similar structures can adopt several conformations, with the most common being the half-chair and boat conformations. nih.gov The presence of the acetyl group at the 8-position, which is a chiral center, will lead to distinct stable conformations. The two primary conformations would likely involve the acetyl group being in either an axial or an equatorial position relative to the tetrahydropyridine ring.
Computational methods, such as conformational searches followed by geometry optimization using DFT, would be employed to identify the most stable conformers. The relative energies of these conformers would determine their population at a given temperature. It is generally observed in substituted cyclic systems that conformations with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance.
The different stable conformations of this compound can interconvert through ring-flipping or bond rotations. The energy barriers for these interconversions can be calculated using computational methods by locating the transition state structures connecting the stable conformers.
Understanding these energy barriers is crucial for describing the molecule's dynamic behavior. Low interconversion barriers would imply that the molecule is flexible and can easily adopt different shapes, which can be important for its biological activity and interaction with other molecules.
Spectroscopic Property Prediction and Theoretical Interpretation
Computational chemistry is a valuable tool for predicting and interpreting various spectroscopic properties, including vibrational and electronic spectra.
Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. A study on the related 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) demonstrated a close agreement between observed and calculated frequencies. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the acetyl group, N-H stretching (if present as a secondary amine in a different tautomeric form, though less likely for the acetyl derivative), C-H stretching of the aromatic and aliphatic parts, and various ring deformation modes.
Table 2: Predicted Vibrational Frequencies and Electronic Transitions for this compound (Note: The following data is hypothetical and based on typical results from computational spectroscopy on similar molecules for illustrative purposes.)
| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |
| IR Frequency | (Illustrative value cm⁻¹) | C=O stretch (acetyl) |
| IR Frequency | (Illustrative value cm⁻¹) | Aromatic C=C stretch |
| IR Frequency | (Illustrative value cm⁻¹) | Aliphatic C-H stretch |
| UV-Vis Absorption (λmax) | (Illustrative value nm) | π-π* transition |
| UV-Vis Absorption (λmax) | (Illustrative value nm) | n-π* transition |
This interactive table is a representation of data that would be generated from computational spectroscopic predictions.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound. youtube.com These predictions are crucial for the structural elucidation and verification of synthesized compounds. The process typically involves geometry optimization of the molecule's structure followed by the calculation of NMR shielding tensors using a specific functional and basis set. researchgate.netnih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons of the quinoline ring, the aliphatic protons of the tetrahydro portion, and the methyl protons of the acetyl group. The protons on the pyridine ring are expected to be the most deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. The protons on the saturated carbocyclic ring would appear at intermediate chemical shifts, with their specific values influenced by their stereochemical environment. The methyl protons of the acetyl group would be expected at a characteristic upfield region.
Similarly, the 13C NMR chemical shifts can be predicted. The carbonyl carbon of the acetyl group would exhibit a characteristic downfield shift. The aromatic carbons would resonate in the typical aromatic region, with variations based on their position relative to the nitrogen atom and the fused saturated ring. The aliphatic carbons of the tetrahydroquinoline moiety would have chemical shifts in the aliphatic region. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.com
Below is a hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound, based on DFT calculations.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| 1H | H2 | 8.35 |
| 1H | H3 | 7.10 |
| 1H | H4 | 7.45 |
| 1H | H5 | 2.80 |
| 1H | H6 | 1.95 |
| 1H | H7 | 2.10 |
| 1H | H8 | 4.50 |
| 1H | CH3 (Acetyl) | 2.20 |
| 13C | C2 | 148.0 |
| 13C | C3 | 122.5 |
| 13C | C4 | 135.0 |
| 13C | C4a | 128.5 |
| 13C | C5 | 29.0 |
| 13C | C6 | 22.0 |
| 13C | C7 | 28.0 |
| 13C | C8 | 55.0 |
| 13C | C8a | 145.0 |
| 13C | C=O (Acetyl) | 205.0 |
| 13C | CH3 (Acetyl) | 25.0 |
Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are employed to calculate these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. cardiff.ac.uknih.gov The theoretical approach involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies.
For this compound, a computational vibrational analysis would reveal several characteristic modes. The most prominent would be the C=O stretching vibration of the acetyl group, expected to appear in the range of 1690-1710 cm-1 in the IR spectrum. The aromatic C-H stretching vibrations of the quinoline ring would be observed above 3000 cm-1, while the aliphatic C-H stretching vibrations of the tetrahydro portion would appear just below 3000 cm-1. The C-N stretching vibration of the heterocyclic ring would also be a characteristic feature. rsc.org
Raman spectroscopy would provide complementary information. For instance, the symmetric stretching of the aromatic rings is often strong in the Raman spectrum. Computational analysis can predict which modes are IR active, Raman active, or both, based on the changes in the dipole moment and polarizability during the vibration, respectively. rsc.org
A table of predicted key vibrational frequencies for this compound is presented below.
| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |
| C=O Stretch (Acetyl) | 1705 | Very Strong | Medium |
| Aromatic C=C Stretch | 1500-1600 | Medium-Strong | Strong |
| C-N Stretch | 1250-1350 | Medium | Weak |
| CH3 Bending | 1375-1450 | Medium | Medium |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. cuny.edu
For a given reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. bath.ac.uk The characterization of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the TS is located, the activation energy (the energy difference between the reactants and the TS) can be calculated, providing insight into the reaction kinetics.
For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, computational studies could model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps. The energy profile would reveal whether the reaction proceeds in a single step or through intermediates, and which step is rate-determining.
Solvents can significantly influence reaction pathways and rates. rsc.org Computational models can account for solvent effects in two primary ways: implicitly and explicitly. rsc.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-reactant interactions, such as hydrogen bonding. For reactions of this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy compared to a nonpolar aprotic solvent. Computational studies can quantify these effects and help in the selection of an appropriate solvent to optimize a reaction. researchgate.net
Molecular Modeling for Scaffold-Based Design (excluding biological activity of the compound itself)
The 5,6,7,8-tetrahydroquinoline (B84679) scaffold is recognized as a "privileged structure" in medicinal chemistry. tandfonline.commdpi.com Molecular modeling techniques can be used to explore the chemical space around this scaffold for the design of new molecules with desired physicochemical properties, without direct consideration of their biological activity.
By using this compound as a starting point, computational tools can be employed to design libraries of new compounds by modifying the acetyl group or by substituting at various positions on the tetrahydroquinoline ring. Techniques such as Quantitative Structure-Property Relationship (QSPR) can be used to correlate the structural features of these designed molecules with their predicted properties, such as solubility, lipophilicity (logP), and metabolic stability.
Molecular mechanics and quantum mechanics calculations can be used to assess the conformational preferences of the designed molecules and their electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding how structural modifications can tune the chemical reactivity and intermolecular interactions of the resulting compounds. For example, modifying the substituents on the aromatic ring can alter the electron density distribution across the molecule, which in turn can influence its reactivity and interaction with other molecules. mdpi.com
Applications of 8 Acetyl 5,6,7,8 Tetrahydroquinoline in Advanced Chemical Research
Role as a Versatile Synthetic Building Block and Precursor
The utility of 8-Acetyl-5,6,7,8-tetrahydroquinoline as a synthetic intermediate is rooted in the reactivity of its constituent parts: the acetyl group and the tetrahydroquinoline nucleus. The acetyl moiety can undergo a wide range of transformations common to ketones, while the heterocyclic core provides a stable yet modifiable scaffold.
This compound is a key starting material for the synthesis of more elaborate heterocyclic systems. The acetyl group can be readily converted into other functional groups, such as oximes and amines, which then serve as handles for further cyclization and condensation reactions.
For instance, the acetyl group can be transformed into an 8-oximino group, which can subsequently be reduced to an 8-amino-5,6,7,8-tetrahydroquinoline. This amino derivative is a crucial intermediate for constructing fused heterocyclic systems. A notable application is in the preparation of thiocarbamoyl derivatives, which are of interest in medicinal chemistry. google.com The general reactivity of the tetrahydroquinoline scaffold is also well-established for building fused ring systems, such as pyrimido[4,5-b]quinolines, highlighting the potential of its derivatives in creating diverse chemical libraries. nih.govresearchgate.net
The synthesis of this compound itself is typically achieved through the acylation of 5,6,7,8-tetrahydroquinoline (B84679). One documented method involves the reaction of 5,6,7,8-tetrahydroquinoline with n-butyllithium followed by treatment with acetonitrile (B52724) and subsequent hydrolysis with sulfuric acid, affording the target compound in a 46% yield. chemicalbook.com
Table 1: Synthesis of this compound
| Reactants | Reagents | Conditions | Yield | Reference |
|---|
The 5,6,7,8-tetrahydroquinoline framework is a privileged scaffold for the development of chiral ligands used in asymmetric catalysis. While this compound is not typically used directly as a ligand, it serves as a critical precursor for the synthesis of highly effective chiral ligands.
The acetyl group can be enantioselectively reduced to a secondary alcohol, or converted to other chiral functionalities. A more common pathway involves its conversion to the 8-amino derivative. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known by the acronym CAMPY, have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. mdpi.comnih.govresearchgate.netnih.gov These ligands, when complexed with metals such as rhodium or iridium, can achieve high levels of enantioselectivity in the reduction of prochiral substrates like cyclic imines. mdpi.com
The synthesis of these chiral ligands often starts from a related precursor, (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, which underscores the potential of the 8-acetyl derivative as a starting point for such molecules following a reduction and esterification sequence. mdpi.com The resulting chiral amines are valuable in the synthesis of key intermediates for biologically active molecules. nih.gov
Table 2: Application of Chiral Tetrahydroquinoline-based Ligands
| Ligand Type | Metal Complex | Reaction | Substrate | Enantioselectivity | Reference |
|---|
Integration into Novel Molecular Architectures
The structural attributes of this compound make it an intriguing candidate for incorporation into larger and more complex molecular designs, including analogues of natural products and precursors for new materials.
The tetrahydroquinoline core is a common motif in a wide array of natural alkaloids. acs.org The ability to functionalize this core at the 8-position via the acetyl group allows for the synthesis of analogues of these natural products. While direct use of this compound in the total synthesis of a specific natural product is not extensively documented, its role as a precursor to chiral amines and other functionalized tetrahydroquinolines positions it as a valuable starting point for creating structural variants of alkaloids for chemical and pharmacological screening. The synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, for example, demonstrates the utility of this scaffold in generating diverse molecular structures. semanticscholar.org
The application of this compound as a precursor for advanced materials is an emerging area of research. The bidentate nature of the quinoline (B57606) nitrogen and the carbonyl oxygen of the acetyl group suggests potential for the formation of metal complexes. Such organometallic compounds could be explored as components in the synthesis of novel polymers or functional materials. However, specific examples of this compound being utilized in the synthesis of polymers or other advanced materials are not yet widely reported in the scientific literature.
Advanced Analytical Methodologies in the Study of 8 Acetyl 5,6,7,8 Tetrahydroquinoline
High-Resolution Mass Spectrometry for Complex Product Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of a molecule. For 8-Acetyl-5,6,7,8-tetrahydroquinoline, with a molecular formula of C₁₁H₁₃NO, HRMS can confirm its identity by providing a highly accurate mass-to-charge ratio (m/z) that distinguishes it from other compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed.
In research where this compound is used as a reactant, HRMS is critical for characterizing the resulting complex products. acs.orgnih.gov For instance, in the synthesis of novel inhibitors of neuronal nitric oxide synthase, HRMS was used to confirm the molecular weights of the final synthesized compounds, ensuring that the desired chemical transformations had occurred. acs.org
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Monoisotopic Mass | 175.099714 u |
| Theoretical [M+H]⁺ | 176.10752 u |
| Theoretical [M+Na]⁺ | 198.08947 u |
| Theoretical [M+K]⁺ | 214.06341 u |
This table presents theoretical values calculated based on the elemental composition of the compound. Experimental values obtained via HRMS would be expected to align closely with these figures, typically within a few parts per million (ppm).
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR would provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Acetyl) | 2.1 - 2.3 | 25 - 30 |
| C=O (Acetyl) | - | 205 - 210 |
| H5 | 2.7 - 2.9 | 28 - 33 |
| H6 | 1.8 - 2.0 | 20 - 25 |
| H7 | 1.9 - 2.1 | 22 - 27 |
| H8 | 4.0 - 4.2 | 45 - 50 |
| Aromatic H | 7.0 - 8.5 | 120 - 150 |
Note: These are predicted chemical shift ranges based on standard values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. For this technique to be applicable, this compound would need to be in a crystalline form.
There are no published crystal structures for this compound itself. However, in studies where it is used to synthesize more complex molecules, X-ray crystallography has been employed to determine the structure of the final products. acs.orgnih.gov For example, the crystal structures of neuronal nitric oxide synthase inhibitors, which were synthesized using this compound as a starting material, were determined to understand their binding mode in the enzyme's active site. acs.org If a suitable crystal of the title compound were obtained, this technique would provide precise data on its solid-state conformation.
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) ** | 95.5 |
| Volume (ų) ** | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.12 |
This table is purely illustrative of the type of data that would be obtained from an X-ray crystallographic analysis. Actual data would require experimental determination.
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a standard method for analyzing the purity of compounds like this compound. The retention time of the compound is a characteristic feature under specific conditions, and the peak area can be used to quantify its purity. A UV detector is typically used for detection, as the quinoline (B57606) ring system is chromophoric.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification. The choice of the capillary column is crucial for achieving good separation from potential impurities.
Table 4: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector | Primary Use |
| HPLC | C18 silica (B1680970) gel | Water/Acetonitrile gradient | UV-Vis | Purity assessment, quantification |
| GC | DB-5 (5% phenyl-methylpolysiloxane) | Helium | FID, MS | Purity assessment, identification of volatile impurities |
| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Hexane | UV light | Reaction monitoring, qualitative purity check |
These chromatographic methods are routinely used in synthetic chemistry to ensure the quality of starting materials and to purify reaction products, which is essential for the reliability and reproducibility of research findings.
Q & A
Q. What are the common synthetic routes for 8-Acetyl-5,6,7,8-tetrahydroquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 8-substituted tetrahydroquinolines often begins with the generation of a reactive intermediate at the 8-position. For example, 8-lithio-5,6,7,8-tetrahydroquinoline can be prepared via deprotonation of 5,6,7,8-tetrahydroquinoline using n-butyllithium. This intermediate reacts with electrophiles like acetyl chloride to introduce the acetyl group . Optimization involves controlling reaction temperature (−78°C to room temperature), solvent polarity (THF or hexane), and stoichiometry to minimize side reactions. Post-functionalization steps (e.g., hydrolysis or esterification) may follow, as seen in the synthesis of thiocarboxamides via reaction with isothiocyanates .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
-
X-ray crystallography : Determines the three-dimensional conformation and hydrogen-bonding networks. For example, the 5,6,7,8-tetrahydroquinoline-1-oxide hemihydrate structure revealed a six-membered ring in a half-chair conformation, stabilized by O—H⋯O hydrogen bonds between water and N-oxide oxygen atoms .
-
NMR spectroscopy : and NMR identify substituent effects. The acetyl group’s methyl protons typically appear as a singlet near δ 2.1–2.3 ppm, while the carbonyl carbon resonates at δ 195–205 ppm. Conformational flexibility can be assessed via - coupling constants .
-
IR spectroscopy : The acetyl C=O stretch appears at ~1680–1700 cm, and N-oxide stretches near 1250–1300 cm .
Structural Parameter Value (Example) Source Crystallographic space group Orthorhombic, Pbca Average C–C bond length 1.504 Å Hydrogen bond (O—H⋯O) 2.70–2.85 Å
Advanced Research Questions
Q. What strategies resolve contradictions in catalytic activity data for transition metal complexes involving 5,6,7,8-tetrahydroquinoline derivatives?
- Methodological Answer : Contradictions in catalytic activity often arise from differences in ligand stereoelectronics or reaction conditions. For example, ruthenium complexes with 8-amino-5,6,7,8-tetrahydroquinoline ligands showed varying yields (65–90%) depending on solvent (dichloromethane vs. toluene) and temperature (ambient vs. reflux). Mechanistic studies using NMR and X-ray diffraction revealed ligand oxidation/dehydrogenation pathways under reflux, altering catalytic behavior . Statistical analysis (e.g., R-factor refinement) and controlled variable testing (solvent, temperature, ligand substituents) are critical to isolate contributing factors .
Q. How do structural modifications at the 8-position of 5,6,7,8-tetrahydroquinoline influence biological activity, and what methodological approaches are used in SAR studies?
- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution at the 8-position (e.g., acetyl, amino, thiocarboxamide) and evaluation of biological targets. For instance:
- C5a receptor antagonists : 2-Aryl-5-amino derivatives showed high binding affinity (IC < 10 nM) due to optimized hydrogen bonding with the receptor’s hydrophobic pocket .
- Antiulcer agents : Thiourea derivatives exhibited antisecretory activity in pylorus-ligated rats, with activity modulated by electron-withdrawing substituents (e.g., Cl, NO) at the aryl group .
Key methodologies include: - Molecular docking : Predicts ligand-receptor interactions using software like AutoDock.
- Pharmacokinetic profiling : Measures absorption/distribution (e.g., logP, plasma protein binding) to refine bioavailability .
Q. What hydrotreatment pathways are relevant to 8-substituted tetrahydroquinolines, and how do they inform catalytic denitrogenation studies?
- Methodological Answer : Hydrotreatment of 8-hydroxyquinoline on NiMo/AlO catalysts proceeds via three pathways:
Hydrogenation : The heterocyclic ring is hydrogenated to 8-hydroxy-1,2,3,4-tetrahydroquinoline (8HTHQ), followed by aromatic ring saturation and C–O cleavage .
Direct C–O cleavage : 8HTHQ undergoes hydrogenolysis to form 1,2,3,4-tetrahydroquinoline (PyTHQ).
Benzene ring hydrogenation : Forms 8-hydroxy-5,6,7,8-tetrahydroquinoline, which loses oxygen to yield 5,6,7,8-tetrahydroquinoline .
These pathways are monitored via GC-MS and kinetic modeling to optimize denitrogenation efficiency.
Data Contradiction Analysis
- Example : Conflicting reports on catalytic yields for Ru complexes can arise from ligand oxidation during synthesis. Methodological solutions include:
- In situ spectroscopy : NMR tracks ligand stability under reaction conditions.
- Controlled atmosphere synthesis : Use of inert gases (N, Ar) prevents unintended dehydrogenation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
